[2-(6-Chloro-pyridazin-3-yloxy)-ethyl]-dimethyl-amine
Overview
Description
[2-(6-Chloro-pyridazin-3-yloxy)-ethyl]-dimethyl-amine: is a chemical compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Mechanism of Action
Target of Action
Pyridazine derivatives, which include this compound, have been found to exhibit a wide range of pharmacological activities .
Mode of Action
It is known that some pyridazine derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazine derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the wide range of pharmacological activities associated with pyridazine derivatives, it is likely that the compound has multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(6-Chloro-pyridazin-3-yloxy)-ethyl]-dimethyl-amine typically involves the reaction of 6-chloro-3-hydroxypyridazine with ethylene oxide, followed by the reaction with dimethylamine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: [2-(6-Chloro-pyridazin-3-yloxy)-ethyl]-dimethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of corresponding pyridazinone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of azido derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-(6-Chloro-pyridazin-3-yloxy)-ethyl]-dimethyl-amine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown promising results in inhibiting the growth of certain bacterial strains and cancer cell lines .
Medicine: In medicine, this compound is being investigated for its potential use as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various applications, including as a precursor for the synthesis of herbicides and pesticides .
Comparison with Similar Compounds
Pyridazine: A parent compound with similar pharmacological properties.
Pyridazinone: A derivative with a keto group, known for its diverse biological activities.
6-Chloro-pyridazin-3-yloxy-quinoxaline: A related compound with similar chemical structure and applications
Uniqueness: Its ability to undergo various modifications makes it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
2-(6-chloropyridazin-3-yl)oxy-N,N-dimethylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-12(2)5-6-13-8-4-3-7(9)10-11-8/h3-4H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFLXHWVQULLAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=NN=C(C=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10920260 | |
Record name | 2-[(6-Chloropyridazin-3-yl)oxy]-N,N-dimethylethan-1-aminato(2-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10920260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90641-47-7 | |
Record name | NSC73309 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73309 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(6-Chloropyridazin-3-yl)oxy]-N,N-dimethylethan-1-aminato(2-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10920260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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